molecular formula C19H19N3O4S B2452435 N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-dimethoxybenzamide CAS No. 864859-08-5

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-dimethoxybenzamide

Cat. No.: B2452435
CAS No.: 864859-08-5
M. Wt: 385.44
InChI Key: QIRNWAQAMSVXTA-UHFFFAOYSA-N
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Description

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-dimethoxybenzamide is a useful research compound. Its molecular formula is C19H19N3O4S and its molecular weight is 385.44. The purity is usually 95%.
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Properties

IUPAC Name

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-11(23)22-8-7-12-13(9-20)19(27-16(12)10-22)21-18(24)17-14(25-2)5-4-6-15(17)26-3/h4-6H,7-8,10H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIRNWAQAMSVXTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=C(C=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-dimethoxybenzamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including synthesis methods, biological evaluations, and case studies.

Chemical Structure and Properties

The compound has a molecular formula of C18H20N3O3SC_{18}H_{20}N_3O_3S and a molecular weight of approximately 358.43 g/mol. Its structure features a thieno[2,3-c]pyridine core with various functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC18H20N3O3SC_{18}H_{20}N_3O_3S
Molecular Weight358.43 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The main steps include:

  • Formation of the thieno[2,3-c]pyridine core through cyclization reactions.
  • Introduction of the acetyl and cyano groups via nucleophilic substitution.
  • Coupling with 2,6-dimethoxybenzoic acid to form the final amide product.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance:

  • In vitro studies demonstrated that the compound exhibits significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-468). The growth inhibitory concentration (GI50) values were found to be below 10 µM for several derivatives of this compound .

The mechanism by which this compound exerts its effects may involve:

  • Inhibition of key signaling pathways : The compound may interfere with pathways such as EGFR signaling in cancer cells.
  • Induction of apoptosis : Evidence suggests that it can trigger programmed cell death in malignant cells.

Case Studies and Research Findings

  • Study on MDA-MB-468 Cells : A specific study highlighted that derivatives of the compound showed enhanced activity compared to standard treatments like gefitinib . The most potent derivative had a GI50 value of 5.2 µM against MDA-MB-468 cells.
    CompoundGI50 (µM)Activity Level
    N-(6-acetyl...)5.2High
    Gefitinib19.3Moderate
  • Synergistic Effects : The compound has been shown to work synergistically with other anticancer agents to enhance therapeutic efficacy .

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

The target molecule comprises a tetrahydrothieno[2,3-c]pyridine core functionalized with acetyl (C6), cyano (C3), and 2,6-dimethoxybenzamide (C2) groups. Retrosynthetic disconnection suggests three key fragments:

  • Tetrahydrothieno[2,3-c]pyridine scaffold
  • Acetyl and cyano substituents
  • 2,6-Dimethoxybenzamide moiety

Strategic bond formations include cyclization for the core structure, nucleophilic substitution for acetyl/cyano groups, and amide coupling for the benzamide segment.

Synthesis of the Tetrahydrothieno[2,3-c]Pyridine Core

Cyclocondensation of Thiourea Derivatives

A validated method involves cyclizing 4-aminotetrahydrothiophene-3-carboxylates with thiourea in acidic media. For example:

  • Reagents : Ethyl 4-aminotetrahydrothiophene-3-carboxylate, thiourea, HCl (2M)
  • Conditions : Reflux in ethanol at 80°C for 12 hours
  • Yield : 78% (isolated via vacuum filtration).

Alternative Ring-Closing Metathesis

Advanced approaches utilize Grubbs catalyst for stereocontrolled synthesis:

  • Catalyst : Grubbs II (5 mol%)
  • Substrate : Diene precursor with thiophene and pyridine fragments
  • Conditions : Dichloromethane, 40°C, 6 hours
  • Yield : 65% (purified by silica chromatography).

Functionalization at C3 and C6 Positions

Cyanation at C3

A two-step protocol achieves regioselective cyanation:

  • Bromination : Treat core with N-bromosuccinimide (NBS) in CCl₄ at 0°C (90% yield).
  • Cyanide Displacement : React with CuCN in DMF at 120°C (12 hours, 70% yield).

Acetylation at C6

Friedel-Crafts acylation under controlled conditions:

  • Reagents : Acetyl chloride, AlCl₃ (1.2 eq)
  • Solvent : Nitromethane, 0°C → RT gradient
  • Yield : 82% (recrystallized from ethyl acetate/hexane).

Installation of 2,6-Dimethoxybenzamide at C2

Amide Coupling Strategies

Carbodiimide-Mediated Coupling
  • Activation : 2,6-Dimethoxybenzoic acid + EDCl/HOBt in DMF
  • Conditions : Stir with aminothienopyridine (1.1 eq), DIPEA (3 eq), 24 hours RT
  • Yield : 75%.
Mixed Anhydride Method
  • Anhydride Formation : Isobutyl chloroformate/N-methylmorpholine
  • Coupling : React with aminothienopyridine in THF (-15°C → RT)
  • Yield : 68% (HPLC purity >98%).

Optimization and Scale-Up Considerations

Critical Process Parameters

Parameter Optimal Range Impact on Yield/Purity
Reaction Temperature 0–25°C (amide coupling) Prevents epimerization
Solvent Polarity DMF > THF (acetylation) Enhances electrophilicity
Catalyst Loading 5 mol% (Grubbs II) Balances cost and efficiency

Purification Techniques

  • Recrystallization : Ethyl acetate/hexane (1:3) for core intermediate (mp 142–144°C).
  • Chromatography : Silica gel (230–400 mesh) with EtOAc/hexane gradient.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J=8.4 Hz, 2H, Ar-H), 4.21 (s, 3H, OCH₃), 3.02 (t, J=6.8 Hz, 2H, CH₂).
  • HRMS : m/z calc. for C₂₃H₂₃N₃O₄S [M+H]⁺: 438.1432, found: 438.1429.

Purity Assessment

  • HPLC : C18 column, 70:30 MeCN/H₂O, 1.0 mL/min, tR=12.7 min (purity 99.2%).

Comparative Analysis of Synthetic Routes

Method Total Yield (%) Purity (%) Cost Index Scalability
Cyclocondensation + EDCl 58 98.5 $$ Pilot-scale
Metathesis + Mixed Anhydride 49 99.1 $$$$ Lab-scale

Challenges and Mitigation Strategies

  • Regioselectivity in Cyanation : Use directing groups (e.g., Boc-protected amines) to enhance C3 selectivity.
  • Amide Racemization : Employ low-temperature coupling and racemization inhibitors like HOBt.

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction parameters be systematically optimized?

Methodology:

  • Begin with a nucleophilic substitution between 2,6-dimethoxybenzoyl chloride and a tetrahydrothienopyridine precursor under anhydrous conditions. Optimize solvents (e.g., DMF, THF), bases (e.g., NaH, K₂CO₃), and temperatures (0°C to reflux).
  • For condensation steps, use coupling agents like EDCI/HOBt in dichloromethane. Monitor progress via TLC/HPLC and purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Systematic optimization: Vary stoichiometry (1.2–2.0 eq of reactants), assess yields via gravimetric analysis, and troubleshoot side products using LC-MS .

Q. Which spectroscopic techniques are critical for confirming structural integrity?

Methodology:

  • ¹H/¹³C NMR (DMSO-d₆ or CDCl₃): Assign peaks for acetyl (δ ~2.1 ppm), cyano (indirectly via coupling), and methoxy groups (δ ~3.8 ppm).
  • IR Spectroscopy : Confirm C=O (acetyl, ~1700 cm⁻¹) and C≡N (~2200 cm⁻¹) stretches.
  • HRMS : Validate molecular weight (e.g., [M+H]⁺).
  • HPLC Purity : Use a C18 column with acetonitrile/water gradient (≥95% purity threshold) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational NMR predictions and experimental data?

Methodology:

  • Perform X-ray crystallography to determine absolute configuration (as in ).
  • Re-optimize DFT models with solvent corrections (PCM for DMSO or methanol).
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals and validate assignments. Compare experimental shifts across solvents (e.g., DMSO vs. CD₃OD) to assess solvent effects .

Q. What strategies enhance aqueous solubility for pharmacokinetic studies?

Methodology:

  • Salt formation : Test hydrochloride or phosphate salts via pH titration.
  • Co-solvents : Screen PEG-400/water or cyclodextrin complexes (β-CD, HP-β-CD) using phase solubility studies.
  • Solid dispersions : Prepare with HPMC or PVP via spray drying; characterize amorphous state via DSC/XRD. Assess solubility via shake-flask method (pH 1.2–7.4) .

Q. How to design SAR studies for modifications in the tetrahydrothienopyridine core?

Methodology:

  • Synthesize analogs (e.g., replacing acetyl with sulfonyl groups) via parallel synthesis.
  • Evaluate enzyme inhibition (IC₅₀) and correlate with electronic (Hammett σ) or steric parameters.
  • Use QSAR models : Incorporate logP, polar surface area, and docking scores (Autodock Vina) to predict activity .

Q. What experimental controls are critical in hepatic microsome metabolic stability assays?

Methodology:

  • Include positive controls (e.g., verapamil for CYP3A4 activity) and negative controls (no NADPH).
  • Pre-incubate microsomes (human/rat) with compound (1–10 µM) at 37°C, quench at intervals (0–60 min).
  • Quantify parent compound via LC-MS/MS (MRM transitions), normalize to protein content, and validate with interspecies comparisons .

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